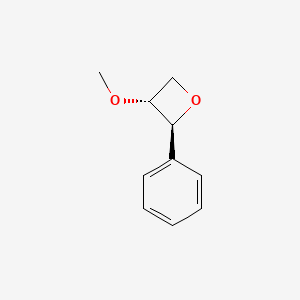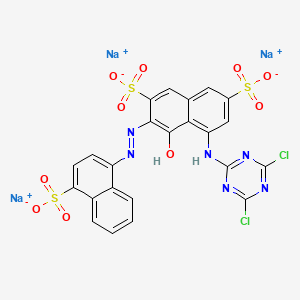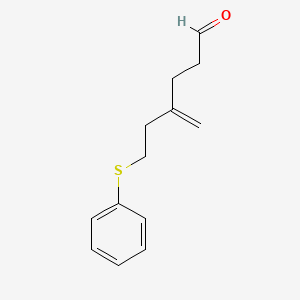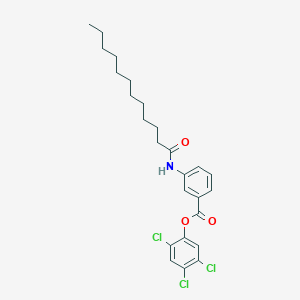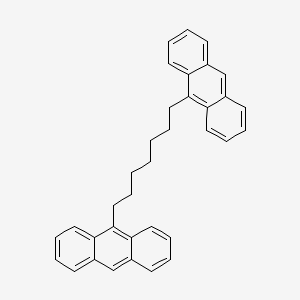
9,9'-(Heptane-1,7-diyl)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Heptane-1,7-diyl)dianthracene is a chemical compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 9,9’-(Heptane-1,7-diyl)dianthracene typically involves the reaction of anthracene with heptane-1,7-diyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Chemical Reactions Analysis
9,9’-(Heptane-1,7-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups are introduced into the anthracene ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
9,9’-(Heptane-1,7-diyl)dianthracene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9,9’-(Heptane-1,7-diyl)dianthracene involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to cellular components, enabling imaging and tracking. In industrial applications, its ability to emit light upon excitation makes it valuable in the development of OLEDs and other photonic devices.
Comparison with Similar Compounds
9,9’-(Heptane-1,7-diyl)dianthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthracene: The parent compound, which has a simpler structure and different chemical reactivity.
The uniqueness of 9,9’-(Heptane-1,7-diyl)dianthracene lies in its specific structural modification, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
76733-96-5 |
|---|---|
Molecular Formula |
C35H32 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
9-(7-anthracen-9-ylheptyl)anthracene |
InChI |
InChI=1S/C35H32/c1(2-4-22-34-30-18-10-6-14-26(30)24-27-15-7-11-19-31(27)34)3-5-23-35-32-20-12-8-16-28(32)25-29-17-9-13-21-33(29)35/h6-21,24-25H,1-5,22-23H2 |
InChI Key |
CYIWFEKZEXGHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

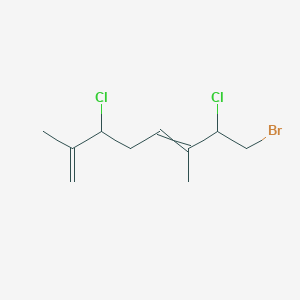
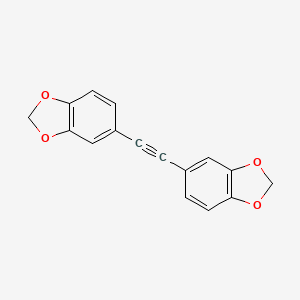
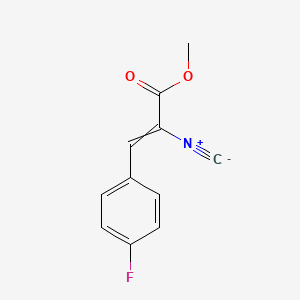

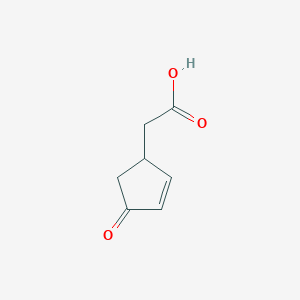
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
